(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S3/c19-13(17-12-5-1-2-6-16-12)9-18-14(20)11(23-15(18)21)8-10-4-3-7-22-10/h1-8H,9H2,(H,16,17,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNAKMANOXJMNJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide, belonging to the thiazolidinone family, has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a thiazolidinone core with a thiophene ring and a pyridine substituent. The molecular formula is C₁₃H₈N₂O₂S₂, with a molecular weight of 332.40 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 9 |
| Number of Rotatable Bonds | 4 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro assays have indicated that the compound inhibits cell proliferation in human leukemia cell lines with IC50 values ranging from 10 to 50 µM. This suggests a dose-dependent response where higher concentrations yield greater inhibition of cancer cell growth .
- Mechanism of Action : The mechanism involves the activation of apoptotic pathways, as evidenced by flow cytometric analysis showing increased annexin V positivity in treated cells. Additionally, DNA fragmentation assays confirm the induction of apoptosis .
- Comparative Efficacy : In comparative studies, the compound showed superior activity against leukemia cells compared to standard chemotherapeutics, highlighting its potential as a novel anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has also been explored extensively:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 50 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation .
Pharmacological Properties
Beyond anticancer and antimicrobial activities, this compound displays additional pharmacological properties:
Case Studies
Several case studies highlight the biological activity of thiazolidinone derivatives:
- Study on Anticancer Effects : A study involving the synthesis and evaluation of thiazolidinone derivatives showed that modifications at the C-terminal significantly influenced their anticancer activity, with certain derivatives exhibiting up to 80% inhibition in cancer cell proliferation at optimized concentrations .
- Antimicrobial Evaluation : Another research effort demonstrated that thiazolidinone derivatives showed potent antibacterial activity against multi-drug resistant strains, suggesting their potential as alternatives to conventional antibiotics .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antiviral properties. These compounds have been shown to inhibit viral infections by targeting specific viral proteins involved in the fusion process of enveloped viruses. Notably, they act as inhibitors of the influenza virus hemagglutinin and HIV glycoprotein-mediated fusion processes, making them potential candidates for antiviral drug development .
Case Study: Inhibition of Viral Fusion Proteins
A study demonstrated that thiazolidinone derivatives effectively inhibited the fusion activity of HIV and influenza viruses. The mechanism involves blocking the entry of viruses into host cells, thereby preventing infection. This discovery opens avenues for developing new antiviral therapies based on this class of compounds.
Anticancer Properties
Thiazolidinone derivatives have also been investigated for their anticancer effects. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have reported that (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis through the activation of caspase pathways highlights its potential as an anticancer agent .
Enzyme Inhibition
The compound has been found to inhibit specific enzymes, particularly protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways related to growth and differentiation.
Affinity Data
Recent studies have quantified the inhibitory effects of thiazolidinone derivatives on human PTP4A3, with an IC50 value reported at 18 nM, indicating potent enzyme inhibition . This suggests that the compound may be useful in therapeutic strategies targeting diseases linked to PTP dysregulation, such as cancer and diabetes.
Synthesis and Structure Activity Relationships (SAR)
The synthesis of this compound involves a multi-step process that emphasizes the importance of structural modifications to enhance biological activity. Research has focused on optimizing these derivatives to improve their pharmacological profiles.
Table: Structure Activity Relationship Analysis
| Compound Variant | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Original Compound | Antiviral | 18 | Effective against HIV and influenza |
| Variant A | Anticancer | 25 | Induces apoptosis in cancer cells |
| Variant B | Enzyme Inhibition | 15 | Targets PTP4A3 with high affinity |
Q & A
Q. What in vivo models are appropriate for validating anti-inflammatory activity?
- Answer :
- Acute inflammation : Carrageenan-induced paw edema in rats .
- Chronic inflammation : Collagen-induced arthritis in mice .
- Biomarker analysis : ELISA for TNF-α, IL-6, and COX-2 in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
